molecular formula C11H7ClN2OS B2643582 2-(1,3-Benzothiazol-2-yl)-4-chloro-3-oxobutanenitrile CAS No. 160148-12-9

2-(1,3-Benzothiazol-2-yl)-4-chloro-3-oxobutanenitrile

Cat. No.: B2643582
CAS No.: 160148-12-9
M. Wt: 250.7
InChI Key: IMHFEMYVEUVYET-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-4-chloro-3-oxobutanenitrile is a heterocyclic compound that features a benzothiazole ring fused with a nitrile and a ketone group. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-yl)-4-chloro-3-oxobutanenitrile typically involves the condensation of 2-aminobenzenethiol with various aldehydes or ketones. One common method includes the reaction of 2-aminobenzenethiol with 4-chloro-3-oxobutanenitrile under acidic or basic conditions, often using ethanol as a solvent and a catalyst such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and efficiency. These methods are designed to be scalable and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)-4-chloro-3-oxobutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)-4-chloro-3-oxobutanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-4-chloro-3-oxobutanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This compound may also interfere with cellular signaling pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Benzothiazol-2-yl)-4-chloro-3-oxobutanenitrile is unique due to its combination of a benzothiazole ring with a nitrile and a ketone group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-chloro-3-oxobutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2OS/c12-5-9(15)7(6-13)11-14-8-3-1-2-4-10(8)16-11/h1-4,7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHFEMYVEUVYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(C#N)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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